2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-methylphenyl)acetamide 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1019106-90-1
VCID: VC11972039
InChI: InChI=1S/C21H25N5O2/c1-6-17-16(5)22-21(26-15(4)11-14(3)24-26)25(20(17)28)12-19(27)23-18-10-8-7-9-13(18)2/h7-11H,6,12H2,1-5H3,(H,23,27)
SMILES: CCC1=C(N=C(N(C1=O)CC(=O)NC2=CC=CC=C2C)N3C(=CC(=N3)C)C)C
Molecular Formula: C21H25N5O2
Molecular Weight: 379.5 g/mol

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-methylphenyl)acetamide

CAS No.: 1019106-90-1

Cat. No.: VC11972039

Molecular Formula: C21H25N5O2

Molecular Weight: 379.5 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-methylphenyl)acetamide - 1019106-90-1

Specification

CAS No. 1019106-90-1
Molecular Formula C21H25N5O2
Molecular Weight 379.5 g/mol
IUPAC Name 2-[2-(3,5-dimethylpyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1-yl]-N-(2-methylphenyl)acetamide
Standard InChI InChI=1S/C21H25N5O2/c1-6-17-16(5)22-21(26-15(4)11-14(3)24-26)25(20(17)28)12-19(27)23-18-10-8-7-9-13(18)2/h7-11H,6,12H2,1-5H3,(H,23,27)
Standard InChI Key ICXFZRYOTDRQJN-UHFFFAOYSA-N
SMILES CCC1=C(N=C(N(C1=O)CC(=O)NC2=CC=CC=C2C)N3C(=CC(=N3)C)C)C
Canonical SMILES CCC1=C(N=C(N(C1=O)CC(=O)NC2=CC=CC=C2C)N3C(=CC(=N3)C)C)C

Introduction

The compound 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-methylphenyl)acetamide is a complex organic molecule that combines a dihydropyrimidine core with a pyrazole moiety. This combination is significant in medicinal chemistry, particularly for developing pharmaceuticals targeting various diseases. Despite the lack of specific information on this exact compound in the provided search results, similar compounds have shown potential in antibacterial, anticancer, and DNA photocleavage activities.

Synthesis and Chemical Reactions

The synthesis of dihydropyrimidine derivatives often involves multi-step reactions. Key steps may include refluxing in solvents like ethanol or dimethylformamide (DMF), followed by purification methods such as column chromatography and recrystallization. The specific synthesis pathway for 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-methylphenyl)acetamide would likely involve similar techniques.

Biological Activities

Compounds with similar structures have shown significant biological activities, including inhibition of bacterial growth and cancer cell proliferation. The mechanism of action typically involves interactions with specific biological targets, which can lead to therapeutic effects.

Research Findings and Potential Applications

While specific research findings on 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-methylphenyl)acetamide are not available, compounds with similar structures have garnered attention for their potential in medicinal chemistry. These compounds are often explored for their antibacterial, anticancer, and other pharmacological properties.

Data Tables

Given the lack of specific data on this compound, a general overview of similar compounds can be summarized as follows:

PropertyDescription
Chemical StructureDihydropyrimidine core with a pyrazole moiety
SynthesisMulti-step reactions involving reflux and purification
Biological ActivityPotential antibacterial and anticancer properties
Physical PropertiesSolid at room temperature, moderate solubility in organic solvents

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